molecular formula C8H7Cl2NOS B1335217 2-(2,4-Dichlorophenoxy)ethanethioamide CAS No. 2302-32-1

2-(2,4-Dichlorophenoxy)ethanethioamide

Cat. No. B1335217
CAS RN: 2302-32-1
M. Wt: 236.12 g/mol
InChI Key: AGDXYFYNDRKKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)ethanethioamide is a crystalline organic compound with the molecular formula C8H7O1N1Cl2S1 . It is a member of the family of phenoxyethanolamines.


Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis process was facilitated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string S=C (COC1=CC=C (Cl)C=C1Cl)N . The compound has a molecular weight of 236.11800 .


Physical And Chemical Properties Analysis

This compound has a density of 1.452g/cm3, a boiling point of 367.7ºC at 760mmHg, and a melting point of 139-141ºC . The compound is in powder form .

Scientific Research Applications

1. Toxicity and Residues in Agriculture

2,4-D is widely used as a herbicide and plant growth regulator, especially in improving fruit quality and preservation. However, its toxicity and residue problems have gained attention. The side effects such as immunotoxicity and reproductive toxicity are significant concerns. Various detection methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor its presence (Lu Qi-yu, 2011).

2. Wastewater Treatment

2,4-Dichlorophenol, a toxic pollutant, is prevalent in industrial wastewater. Research shows the effectiveness of immobilized horseradish peroxidase in removing 2,4-dichlorophenol from wastewater. This study highlights the potential of using enzyme-immobilized capsules for environmental purification (Shuai Wang et al., 2015).

3. Photocatalytic Mineralization

Investigations into the photocatalytic mineralization of diclofop-methyl, which forms 2,4-D as an intermediate, under UV-light irradiation have been conducted. This study provides insights into the degradation process and potential environmental applications for reducing pollution from herbicides (L. G. Gomathi Devi & G. Krishnamurthy, 2009).

4. Herbicide Efficacy and Formulation

Research on new formulations of 2,4-D, particularly the acid form, compared to ester or amine forms, has been conducted. This includes examining herbicide efficacy, surfactant properties, and fertilizer compatibility (G. Volgas, R. Mack & Johnnie R. Roberts, 2005).

5. Soil Microbiology

Long-term applications of 2,4-D have been shown to affect soil microbial populations and biochemical processes. These effects are more pronounced with the ester form of 2,4-D, impacting fungal, bacterial, and actinomycete populations and various soil biochemical processes (J. Rai, 1992).

6. Ionic Liquids as Herbicides

Studies on ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been conducted. These ionic liquids show promise as herbicides and plant growth regulators, displaying higher biological activity than current herbicides (J. Pernak et al., 2013).

Safety and Hazards

The safety information available indicates that 2-(2,4-Dichlorophenoxy)ethanethioamide is classified as a Combustible Solid . The compound has a WGK of 3, and its flash point is not applicable . Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDXYFYNDRKKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390783
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2302-32-1
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENOXY) ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.